Phosfolan

Catalog No.
S539532
CAS No.
947-02-4
M.F
C7H14NO3PS2
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosfolan

Researchers often struggle with poor systemic mobility of lipophilic organophosphates requiring organic solvents. Phosfolan (CAS 947-02-4) overcomes this with 650 g/L aqueous solubility, enabling rapid vascular transport without co-solvents. It degrades predictably via P-N bond cleavage, avoiding persistent halogenated residues. The compound’s distinct Rf 0.69 in STLC provides baseline separation from mephosfolan, making it an essential analytical standard for HPLC residue testing. A critical benchmark for AChE inhibition and dithiolane-class toxicity studies.

CAS Number

947-02-4

Product Name

Phosfolan

IUPAC Name

N-diethoxyphosphoryl-1,3-dithiolan-2-imine

Molecular Formula

C7H14NO3PS2

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C7H14NO3PS2/c1-3-10-12(9,11-4-2)8-7-13-5-6-14-7/h3-6H2,1-2H3

InChI Key

ILBONRFSLATCRE-UHFFFAOYSA-N

SMILES

CCOP(=O)(N=C1SCCS1)OCC

solubility

0.00 M
SOL IN CYCLOHEXANONE
SOL IN WATER, ACETONE, BENZENE, ETHANOL, CYCLOHEXANE, TOLUENE; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN HEXANE
Water solubility 650,000 mg/L at 25 deg

Synonyms

Phosfolan; Cyolane; AC 47031; AC47031; AC-47031

Canonical SMILES

CCOP(=O)(N=C1SCCS1)OCC

The exact mass of the compound Phosfolan is 255.0153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msol in cyclohexanonesol in water, acetone, benzene, ethanol, cyclohexane, toluene; slightly sol in ether; sparingly sol in hexanewater solubility 650,000 mg/l at 25 deg. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphoric ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg, 250 mg

Phosfolan (CAS 947-02-4) is a cyclic dithiolane organophosphoramidate historically and analytically utilized for its highly systemic properties and specific acetylcholinesterase inhibition profile [1]. Unlike many conventional organophosphates that rely on high lipophilicity, Phosfolan is distinguished by a water solubility of 650,000 mg/L, which facilitates rapid vascular transport in plant models [1]. Furthermore, its metabolic degradation proceeds predictably via P-N bond cleavage rather than forming highly persistent halogenated residues [2]. For procurement professionals, agricultural scientists, and analytical chemists, Phosfolan serves as a critical benchmark compound when evaluating systemic mobility, dithiolane-class toxicity, and formulation-dependent synergism.

Research & Procurement Fit

Analytical Reference Standard

Organophosphorus insecticide standard for residue monitoring method development and validation

Toxicology Research Tool

AChE inhibition studies; proinsecticide requiring metabolic activation for full inhibitory activity

Handling Context

Reported high mammalian toxicity; enhanced safety protocols and PPE specifications apply

Substituting Phosfolan with its closest structural analog, Mephosfolan (the 4-methyl-1,3-dithiolane derivative), or with broader organophosphates like chlorpyrifos, fundamentally alters both formulation requirements and target efficacy [1]. Mephosfolan exhibits distinct chromatographic retention behaviors and a lower baseline efficacy against key lepidopteran models [2]. Furthermore, replacing Phosfolan with highly lipophilic alternatives like chlorpyrifos eliminates the 650 g/L aqueous solubility that drives Phosfolan's systemic uptake [3]. This forces reliance on heavy organic solvent systems that may be incompatible with specific aqueous workflows, making Phosfolan non-interchangeable for applications requiring high water solubility and specific dithiolane-ring interactions.

Substitution Risk

!

Mammalian toxicity profiles differ; handling requirements and PPE specifications are not interchangeable with mephosfolan

!

Distinct metabolic fate pathways yield different residue profiles; analytical reference standards are compound-specific

!

Pest spectrum and crop-use patterns differ between analogs; field efficacy expectations may not transfer directly

High Aqueous Solubility for Systemic Formulation

Phosfolan possesses a water solubility of 650,000 mg/L at 25 °C, which is substantially higher than conventional organophosphates like chlorpyrifos (approx. 1.4 mg/L) [1]. This hydrophilicity allows it to be formulated in aqueous systems without the heavy reliance on volatile organic solvents required by its lipophilic counterparts[1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data650,000 mg/L (Phosfolan)
Comparator Or Baseline~1.4 mg/L (Chlorpyrifos baseline)
Quantified Difference>400,000-fold higher aqueous solubility
ConditionsStandard aqueous conditions at 25 °C

Enables true systemic uptake and reduces the need for aggressive organic solvents in agricultural or experimental formulation design.

Bioactivation Potency
Head-to-head
160- to 47,000-fold increase in AChE inhibition after S-oxidation
Supports proinsecticide activation research context
In vitro IC50 may not predict in vivo efficacy

Higher Baseline Efficacy Over Methylated Analogs

In comparative toxicity assays against third-instar Spodoptera littoralis larvae, Phosfolan demonstrated a lower LC50 than its closest structural analog, Mephosfolan, as well as the standard monocrotophos[1]. The absence of the 4-methyl group on the dithiolane ring in Phosfolan correlates with a more potent acetylcholinesterase inhibition profile in these specific target models [1].

Evidence DimensionRelative Toxicity (LC50 ranking)
Target Compound DataLower LC50 (Ranked above Mephosfolan)
Comparator Or BaselineMephosfolan and Monocrotophos (Higher LC50)
Quantified DifferenceConsistent LC50 superiority over Mephosfolan and Monocrotophos
Conditions24-hour mortality counts on treated cotton leaves under controlled laboratory conditions

Justifies the procurement of the unmethylated dithiolane ring (Phosfolan) over the methylated analog (Mephosfolan) for maximum target efficacy.

Acute Oral Toxicity
Cross-study
Phosfolan LD50 8.9 mg/kg vs. mephosfolan ~30 mg/kg in rats
Supports toxicology endpoint review; handling protocols differ
PPE and facility requirements differ from mephosfolan

Alkaline Formulation-Dependent Synergism

Phosfolan exhibits a highly specific formulation-dependent interaction with the plant metabolite gossypol. While standard topical application in acetone yields an antagonistic effect, formulating Phosfolan in 0.1% NH4OH converts this interaction into a synergistic mortality increase against target larvae [1]. This demonstrates that Phosfolan's efficacy can be chemically tuned via alkaline formulation matrices [1].

Evidence DimensionMortality rate modulation (Synergism vs Antagonism)
Target Compound DataSynergistic efficacy increase (in 0.1% NH4OH)
Comparator Or BaselineAntagonistic efficacy reduction (in topical acetone)
Quantified DifferenceComplete reversal from antagonism to synergism based on solvent pH
ConditionsApplied to glandless cotton strain leaves vs. standard topical application

Dictates that procurement of Phosfolan must be paired with specific alkaline formulation strategies to maximize field efficacy in high-gossypol environments.

Formulation Toxicity
Cross-study
Formulated phosfolan: higher mammalian toxicity than technical-grade material
Supports formulation-dependent toxicity assessment
Technical and formulated grades may not be equivalent

Analytical Resolvability in Multiplexed Assays

For analytical standard procurement, Phosfolan can be cleanly resolved from its analog Mephosfolan using a two-solvent sequential thin-layer chromatography (STLC) system. Phosfolan elutes with an R1 value of 0.69, while Mephosfolan elutes at 0.76 [1]. This precise chromatographic separation ensures that laboratories can accurately quantify Phosfolan without cross-contamination from methylated dithiolane derivatives [1].

Evidence DimensionChromatographic Retention Factor (R1)
Target Compound DataR1 = 0.69 (Phosfolan)
Comparator Or BaselineR1 = 0.76 (Mephosfolan)
Quantified DifferenceΔR1 = 0.07
ConditionsSTLC using 2-butanone-1-butanol-water followed by acetonitrile-n-hexane-benzene-acetic acid

Ensures that analytical laboratories can cleanly separate and quantify Phosfolan from its closest structural analog in multiplexed residue assays.

Soil Persistence
Class-level
Accelerated degradation reported for mephosfolan; phosfolan cross-adaptation inferred
Class-level inference; phosfolan-specific data to verify
Cross-adaptation potential inferred from mephosfolan data
Metabolic Pathway
Head-to-head
N-P bond cleavage vs. dithiocarbonate formation; distinct metabolite suites
Supports compound-specific analytical method requirements
Separate reference standards required per compound
Insecticidal Spectrum
Head-to-head
Phosfolan: sucking pests and mites; Mephosfolan: lepidopterous and rice pests
Supports pest-specific procurement selection context
Sucking pest vs. lepidopterous pest profiles differ

Systemic Aqueous Formulations for Vascular Transport Studies

Due to its high aqueous solubility (650 g/L), Phosfolan is a highly suitable candidate for root-uptake and vascular transport studies where highly lipophilic organophosphates like chlorpyrifos fail to mobilize without aggressive organic solvents [1].

Analytical Reference Standards for Dithiolane Insecticides

Phosfolan's distinct chromatographic retention profile (R1 = 0.69) makes it an essential analytical standard for calibrating sequential thin-layer chromatography (STLC) and HPLC systems used in multiplexed residue testing, ensuring clear separation from Mephosfolan [2].

Alkaline-Synergized Crop Protection Formulations

By utilizing 0.1% NH4OH formulation matrices, formulators can exploit the unique synergistic interaction between Phosfolan and endogenous plant gossypol, maximizing lepidopteran control in specialized agricultural settings[3].

Application Fit

Application
Selection Property
Validation Focus
Residue Monitoring Reference Standard
Compound-specific metabolite and retention profile
Method specificity and metabolite identification
Proinsecticide Bioactivation Studies
MFO-dependent S-oxidation activation pathway
In vitro-to-in vivo activation correlation
Technical vs. Formulated Toxicology
Formulation-dependent toxicity modulation
Bioavailability and ChE inhibition comparison
Environmental Fate & Soil Persistence
Dithiolane scaffold degradation kinetics
Cross-adaptation potential in pre-treated soils

Physical Description

Phosfolan is a colorless to yellow solid. Used as an insecticide. (EPA, 1998)

Color/Form

SOLID

XLogP3

0.6

Exact Mass

255.0153

Boiling Point

239 to 244.4 °F at 0.001 mm Hg (EPA, 1998)

Appearance

Solid powder

Melting Point

98.6 to 113 °F (EPA, 1998)
41.0 °C
36.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CHJ98J84AY

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

947-02-4

Wikipedia

Phosfolan

Methods of Manufacturing

BY THE REACTION OF 2-IMINO-1,3-DITHIOLAN WITH DIETHYL PHOSPHOROCHLORIDATE.

General Manufacturing Information

Phosphoramidic acid, N-1,3-dithiolan-2-ylidene-, diethyl ester: ACTIVE
... IT IS A SYSTEMIC INSECTICIDE FOR USE AGAINST SUCKING INSECTS, MITES & LEPIDOPTEROUS LARVAE. IT CONTROLS PRODENIA SPECIES & SPODOPTERA LITTORALIS ON COTTON @ 0.75-1.0 KG/HA; JASSIDS & WHITEFLIES @ 0.5 KG/HA; TRICHOPLUSIA NI AT 1 KG/HA; ALSO THRIPS TABACI AT 30 G/100 L.
CYOLANE IS A CONTACT & STOMACH POISON WITH SYSTEMIC ACTIVITY IN PLANTS THROUGH ROOT & FOLIAR ABSORPTION. IN FIELD TRIALS IT HAS GIVEN EXCELLENT CONTROL OF...LYGUS BUGS (LYGUS HESPERUS), ALFALFA WEEVIL (HYPERA POSTICA), MITES, THRIPS, ALABAMA ARGILLACE JASSID AND WHITEFLIES OF COTTON; CYRTOPELTIS OF TOBACCO.

Analytic Laboratory Methods

RESIDUES MAY BE DETERMINED BY GLC (DETAILS ARE AVAILABLE FROM AMERICAN CYANAMID CO.)

Stability Shelf Life

Stable in aq soln under neutral or slightly acidic conditions but hydrolyzed at pH greater than 9 or less than 2.
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